4-(Trifluoromethyl)-L-phenylalanine
Overview
Description
p-Tolyl sulfate (potassium): It is a white to almost white powder or crystalline solid that is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Potassium p-tolyl sulfate can be synthesized through the reaction of p-toluenesulfonic acid with potassium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of potassium p-tolyl sulfate .
Industrial Production Methods: : Industrial production of potassium p-tolyl sulfate often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: : Potassium p-tolyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include various oxidized forms of the original compound.
Scientific Research Applications
Chemistry: : Potassium p-tolyl sulfate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of other chemical compounds .
Biology and Medicine: : The compound is studied for its role as a metabolite in the gut microbiota. It is derived from aromatic amino acids and is known to increase with the progression of chronic kidney disease .
Industry: : In industrial applications, potassium p-tolyl sulfate is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
Mechanism: : Potassium p-tolyl sulfate exerts its effects through various chemical pathways. In biological systems, it acts as a metabolite derived from aromatic amino acids such as tyrosine and phenylalanine. It is involved in metabolic processes and can influence cellular functions .
Molecular Targets and Pathways: : The compound interacts with enzymes and proteins involved in metabolic pathways. It can affect the function of these molecules, leading to changes in cellular activities .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyl sulfate
- Potassium 4-methylphenyl sulfate
- Potassium 4-nitrophenyl sulfate
Uniqueness: : Potassium p-tolyl sulfate is unique due to its specific structure and the presence of the p-tolyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347041 | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114926-38-4 | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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